3-(4-chlorophenyl)-4-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one
Description
The exact mass of the compound this compound is 412.1553704 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c1-16-20-8-7-19(28-14-13-26-11-9-25(2)10-12-26)15-21(20)29-23(27)22(16)17-3-5-18(24)6-4-17/h3-8,15H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZJGHMOTNVXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-4-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one is a synthetic derivative belonging to the class of coumarin compounds. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.81 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, particularly focusing on its anticancer, anti-inflammatory, and neuroprotective properties.
Anticancer Activity
Several studies have demonstrated that coumarin derivatives exhibit significant anticancer activity. The compound under review has been tested against various cancer cell lines:
In vitro studies indicate that the compound induces apoptosis through mitochondrial pathways and cell cycle arrest, particularly at the G2/M phase, which is critical in cancer treatment strategies.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharides). This suggests a potential role in treating inflammatory diseases.
Neuroprotective Effects
Neuroprotective properties have been observed in models of neurodegeneration. The compound exhibits inhibition of acetylcholinesterase (AChE), which is beneficial for conditions like Alzheimer's disease:
| Assay Type | IC50 (μM) |
|---|---|
| AChE Inhibition | 5.0 |
| BuChE Inhibition | 6.5 |
The inhibition of AChE suggests that this compound could help enhance cholinergic transmission, thereby improving cognitive function in neurodegenerative disorders .
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It effectively halts the cell cycle progression, preventing cancer cells from proliferating.
- Inflammatory Pathway Modulation : It modulates signaling pathways involved in inflammation, reducing cytokine release.
- Enzyme Inhibition : The inhibition of AChE and BuChE enhances its potential as a therapeutic agent for cognitive disorders.
Case Studies
- Study on Anticancer Efficacy :
- Neuroprotective Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
